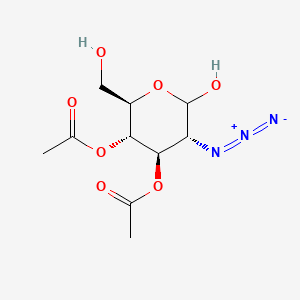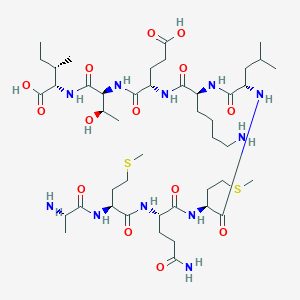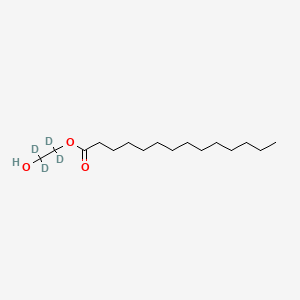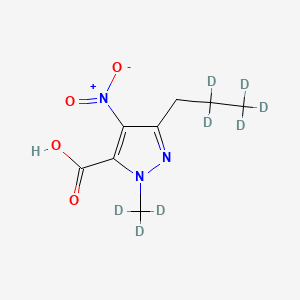
3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose is a derivative of D-glucose, where the hydroxyl groups at positions 3 and 4 are acetylated, and the hydroxyl group at position 2 is replaced by an azido group. This compound is a white crystalline solid with a molecular formula of C10H15N3O7 and a molecular weight of 289.24 g/mol . It is commonly used in synthetic carbohydrate chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose typically involves the acetylation of 2-azido-2-deoxy-D-glucopyranose. One common method is to start with D-glucosamine, which is first converted to 2-azido-2-deoxy-D-glucopyranose. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under mild conditions to avoid decomposition of the azido group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming various derivatives.
Glycosylation: The compound can be used in glycosylation reactions to form glycosidic bonds with other sugars or molecules.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines or thiols.
Glycosylation: Glycosyl donors and acceptors in the presence of a catalyst such as triflic acid.
Major Products
Reduction: 3,4-Di-O-acetyl-2-amino-2-deoxy-D-glucopyranose.
Substitution: Various substituted derivatives depending on the nucleophile used.
Glycosylation: Glycosides with different aglycones.
Wissenschaftliche Forschungsanwendungen
3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: In the study of carbohydrate-protein interactions and cell surface glycosylation.
Medicine: As a precursor in the synthesis of glycosylated drugs and diagnostic agents.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can be reduced to an amino group, which can then interact with other molecules through hydrogen bonding or covalent bonding. This compound can also form glycosidic bonds with other sugars, making it useful in the synthesis of complex carbohydrates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose: Another azido sugar derivative with similar reactivity but different acetylation pattern.
2-Azido-2-deoxy-D-galactose tetraacetate: A similar compound with an azido group and acetylated hydroxyl groups, but derived from D-galactose.
Uniqueness
3,4-Di-O-acetyl-2-azido-2-deoxy-D-glucopyranose is unique due to its specific acetylation pattern and the presence of the azido group at position 2. This combination of functional groups provides a balance of stability and reactivity, making it a valuable intermediate in synthetic carbohydrate chemistry .
Eigenschaften
Molekularformel |
C10H15N3O7 |
|---|---|
Molekulargewicht |
289.24 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-4-acetyloxy-5-azido-6-hydroxy-2-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C10H15N3O7/c1-4(15)18-8-6(3-14)20-10(17)7(12-13-11)9(8)19-5(2)16/h6-10,14,17H,3H2,1-2H3/t6-,7-,8-,9-,10?/m1/s1 |
InChI-Schlüssel |
QCBWHSDRYPSJPB-WWGUJXLXSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@H](OC([C@@H]([C@H]1OC(=O)C)N=[N+]=[N-])O)CO |
Kanonische SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)N=[N+]=[N-])O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B12429287.png)




![(3-fluoro-2-pyrimidin-2-ylphenyl)-[(2R)-2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B12429332.png)
![4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride](/img/structure/B12429333.png)




![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2,3,5,6-tetradeuteriobenzoic acid](/img/structure/B12429349.png)


